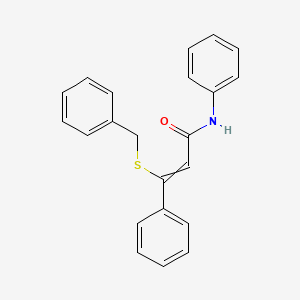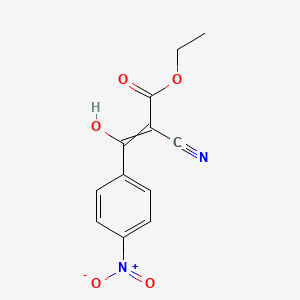
Ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate is an organic compound with a complex structure that includes a cyano group, a hydroxy group, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-nitrobenzaldehyde in the presence of a base such as piperidine. The reaction is carried out in ethanol, and the mixture is heated to reflux until the reaction is complete . The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can react with the cyano group under basic conditions.
Major Products
Oxidation: The major product would be ethyl 2-cyano-3-oxo-3-(4-nitrophenyl)prop-2-enoate.
Reduction: The major product would be ethyl 2-cyano-3-hydroxy-3-(4-aminophenyl)prop-2-enoate.
Substitution: The products would vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the hydroxy and nitro groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in biochemical assays and drug development.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate
- Ethyl 2-cyano-3-hydroxy-3-(4-methoxyphenyl)prop-2-enoate
- Ethyl 2-cyano-3-hydroxy-3-(4-chlorophenyl)prop-2-enoate
Uniqueness
Ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where electron-withdrawing groups are beneficial .
Propiedades
Número CAS |
91024-58-7 |
|---|---|
Fórmula molecular |
C12H10N2O5 |
Peso molecular |
262.22 g/mol |
Nombre IUPAC |
ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-12(16)10(7-13)11(15)8-3-5-9(6-4-8)14(17)18/h3-6,15H,2H2,1H3 |
Clave InChI |
UVPZORDOIJHCPK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C(C1=CC=C(C=C1)[N+](=O)[O-])O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


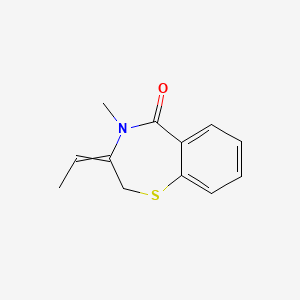

![{4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide](/img/structure/B14360504.png)
plumbane](/img/structure/B14360510.png)
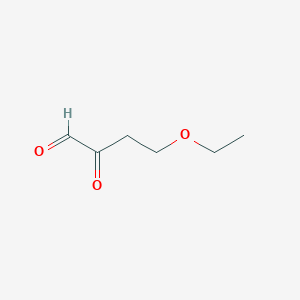
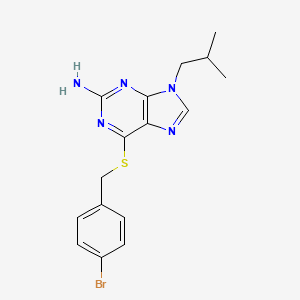
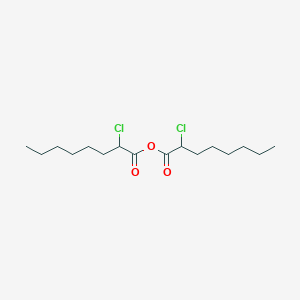
![N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea](/img/structure/B14360545.png)

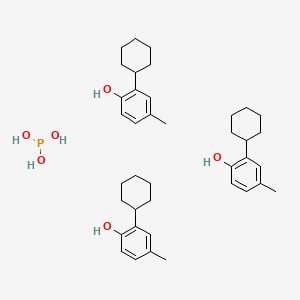
![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)

![N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide](/img/structure/B14360578.png)
